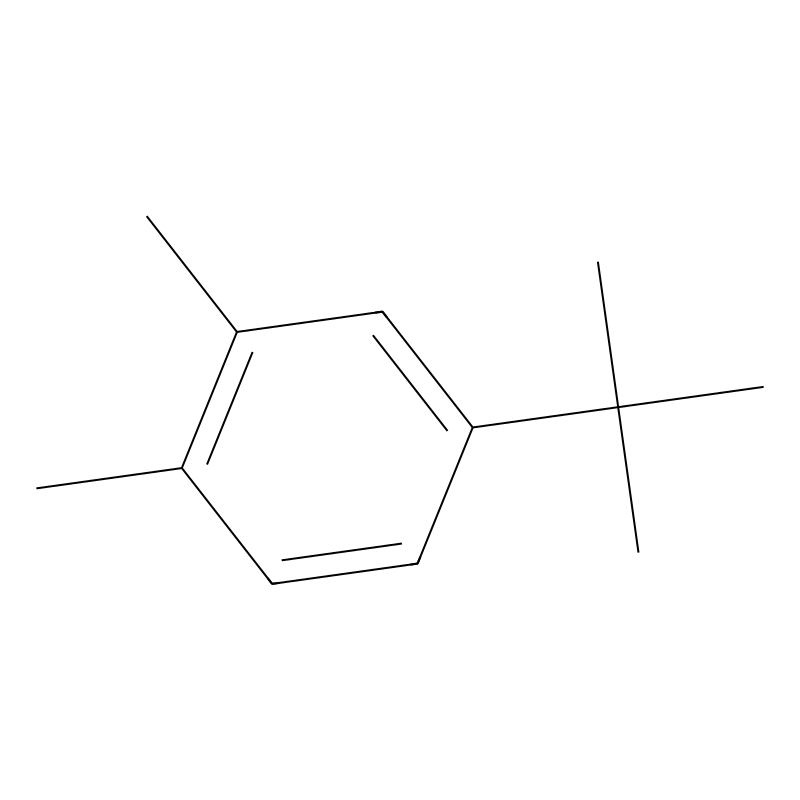4-tert-Butyl-o-xylene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Chemical Properties and Potential Uses
Scientific databases like PubChem () provide details on the physical and chemical properties of 4-tert-Butyl-o-xylene. This information, such as boiling point and density, can be valuable for researchers considering its potential use in various scientific applications. However, pinpointing specific research areas utilizing 4-tert-Butyl-o-xylene is difficult without further investigation.
Research Supplier Availability
Several chemical suppliers offer 4-tert-Butyl-o-xylene, often labeled "For Research Use Only" ( ,). This suggests researchers might be interested in its properties or potential applications, but the specific research areas remain unclear.
4-tert-Butyl-o-xylene is an organic compound with the molecular formula C₁₂H₁₈. It features a tert-butyl group attached to the ortho position of a xylene molecule, specifically in the o-xylene configuration. The compound is characterized by its aromatic structure, which contributes to its chemical stability and reactivity. Its physical properties include a melting point of approximately 27 °C and a boiling point around 200 °C, making it a liquid at room temperature under standard atmospheric conditions .
- Friedel-Crafts Alkylation: This reaction allows for the introduction of alkyl groups onto the aromatic ring, often using alkyl halides or alcohols in the presence of a strong acid catalyst. For instance, it can be alkylated using tert-butanol in the presence of superacid catalysts .
- Nitration: The compound can undergo electrophilic substitution reactions such as nitration, where it reacts with nitronium ions to form nitro derivatives. Studies have shown that nitration in acetic anhydride yields various products with specific regioselectivity .
- Halogenation: Reacting with halogens can lead to halogenated products, which are useful intermediates in organic synthesis.
Several methods exist for synthesizing 4-tert-butyl-o-xylene:
- Friedel-Crafts Alkylation: This method involves reacting o-xylene with tert-butanol in the presence of a strong acid catalyst, such as sulfuric acid or superacidic materials like UDCaT-5. This approach is favored for its efficiency and yield .
- Direct Alkylation: Utilizing tert-butyl chloride in the presence of aluminum chloride as a Lewis acid catalyst can also yield 4-tert-butyl-o-xylene.
- Dealkylation of Higher Alkylated Compounds: Certain higher alkylated xylenes can be selectively dealkylated to produce 4-tert-butyl-o-xylene.
4-tert-Butyl-o-xylene finds applications in various fields:
- Solvent: It is used as a solvent in organic synthesis due to its favorable properties.
- Intermediate: The compound serves as an intermediate in the synthesis of other chemicals, including pharmaceuticals and agrochemicals.
- Research: It is utilized in laboratories for studying reaction mechanisms involving substituted aromatic compounds.
Interaction studies involving 4-tert-butyl-o-xylene primarily focus on its reactivity with other chemical species. Its behavior in electrophilic substitution reactions has been documented, showing how substituents influence reactivity patterns. Additionally, investigations into its environmental interactions suggest that it may undergo photodegradation under UV light exposure, affecting its persistence in ecological systems .
Several compounds share structural similarities with 4-tert-butyl-o-xylene. Below is a comparison highlighting their uniqueness:
| Compound | Structure Type | Unique Features |
|---|---|---|
| 2-tert-Butyl-xylene | Aromatic | Different positional isomer affecting reactivity |
| 1,2-Dimethylbenzene (o-xylene) | Aromatic | Lacks bulky tert-butyl group; lower steric hindrance |
| 4-Isopropyl-toluene | Aromatic | Isopropyl group affects solubility and volatility |
| 3-tert-Butyl-methylbenzene | Aromatic | Different position of tert-butyl group alters properties |
The unique feature of 4-tert-butyl-o-xylene lies in its specific ortho substitution pattern combined with a bulky tert-butyl group, which significantly influences its chemical behavior and physical properties compared to these similar compounds.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant






